molecular formula C12H15N3O4 B1308594 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 877790-46-0

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1308594
M. Wt: 265.26 g/mol
InChI Key: NMLMJCKWDMDLTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds is discussed in the provided papers. For example, the asymmetric synthesis of a branched-chain analogue of azapyranoses from a 5-allylic derivative of 5-nitro-1,3-dioxane is described, which involves a palladium(0)-catalyzed reaction followed by several steps to obtain the piperidinone with good enantiomeric excess . Another paper outlines the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, indicating that the synthesis of spirocyclic compounds can be achieved through accessible starting materials . Additionally, the asymmetric synthesis of 1-azaspiro[4.5]decanes via intramolecular dipolar cycloaddition of nitrones is reported, showcasing a method that could potentially be adapted for the synthesis of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of two or more rings that are connected through a single shared atom. The papers do not directly analyze the molecular structure of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, but they do provide insights into the structural features of similar compounds. For instance, the asymmetric synthesis of piperidinones and azaspirodecanes involves the formation of spirocyclic frameworks with high diastereocontrol, which is crucial for the biological activity and pharmacokinetic properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spirocyclic compounds are complex and require precise control over reaction conditions to achieve the desired stereochemistry. The palladium(0)-catalyzed reaction mentioned in one of the papers is an example of a key step in the synthesis of such compounds, which can lead to further functionalization and transformation into the target molecule . The intramolecular dipolar cycloaddition of nitrones is another reaction that can be used to construct the spirocyclic core with high stereocontrol .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane are not directly discussed in the provided papers, the properties of spirocyclic compounds in general can be inferred. These compounds often exhibit unique chemical reactivity due to their strained ring systems and can possess interesting physical properties such as solubility and melting points that are influenced by their rigid structures. The presence of a nitro group and a pyridinyl moiety in the compound suggests that it may have electron-withdrawing properties and could participate in various chemical reactions, such as nucleophilic substitution or reduction .

Scientific Research Applications

Structural Elucidation and Antitubercular Applications

A significant study on the structural elucidation of a closely related antitubercular drug candidate highlights the importance of this compound class in medicinal chemistry. The study focused on BTZ043, a promising antitubercular drug, revealing its complex chiral structure and the dynamics of its conformers. This research underscores the potential of such compounds in developing treatments for tuberculosis, showcasing the intricate relationship between structure and activity in drug design (Richter et al., 2022).

Synthetic Chemistry and Materials Science

Another facet of research on this compound involves its synthesis and the exploration of its derivatives for various applications. Studies have delved into stereocontrolled preparation techniques and the physicochemical properties of derivatives, highlighting the versatility of this chemical backbone in synthesizing complex molecular structures (Overman & Rishton, 2003). Additionally, research has demonstrated the growth-regulating activity of derivatives, indicating potential applications in agriculture or biotechnology (Sharifkanov et al., 2001).

Antibacterial and Antioxidant Activities

Investigations into the antibacterial and antioxidant properties of compounds within this class have shown promising results. For instance, derivatives have been evaluated for their efficacy against various bacterial strains and their potential antioxidant activities, suggesting applications in pharmaceuticals and cosmetics (Natarajan et al., 2021). This research area explores the bioactive potential of these compounds, contributing to the development of new therapeutic agents.

Imaging and Diagnostic Applications

Furthermore, derivatives of this compound have been explored for their potential as imaging agents, particularly in positron emission tomography (PET). Studies on fluorine-labeled derivatives highlight the ability of these compounds to target specific receptors, offering insights into their application in diagnosing and monitoring various diseases, including tumors (Xie et al., 2015).

properties

IUPAC Name

8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c16-15(17)10-1-2-11(13-9-10)14-5-3-12(4-6-14)18-7-8-19-12/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLMJCKWDMDLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402336
Record name 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

CAS RN

877790-46-0
Record name 8-(5-nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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